(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide
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Overview
Description
(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a phenylethene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base.
Sulfonamide formation: The alkylated pyrazole is reacted with a sulfonyl chloride to form the sulfonamide group.
Coupling with phenylethene: The final step involves coupling the sulfonamide with a phenylethene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological macromolecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid: Similar pyrazole structure but different functional groups.
1,5-dimethyl-2-phenyl-4-(((2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)amino)-1,2-dihydro-3H-pyrazol-3-one: Contains a pyrazole ring and phenyl groups but differs in the substituents and overall structure.
Uniqueness
(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a phenylethene moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-13-12-15(17-18(13)2)8-10-16-21(19,20)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,16H,8,10H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGXLUFNFSJQV-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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